The synthesis of bosutinib involves several steps, including the condensation of specific precursors and subsequent reactions to form the final compound. One notable method includes the use of 2,4-dichloro-5-methoxybenzaldehyde and 6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile as starting materials. The process typically involves:
This method is noted for its simplicity and environmental friendliness, making it suitable for large-scale production .
Bosutinib Oxydechlorinated has a molecular formula of with a molecular weight of approximately 512.001 g/mol. The structure features multiple functional groups including a quinoline core, which is essential for its biological activity.
The stereochemistry of bosutinib oxydechlorinated is achiral .
Bosutinib undergoes various chemical transformations within the body, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway results in the formation of oxydechlorinated bosutinib (M2), which accounts for about 19% of the parent compound's exposure in plasma. Other metabolites include N-desmethylated bosutinib (M5) and bosutinib N-oxide (M6), although these are considered inactive .
The elimination pathways indicate that approximately 91.3% of an oral dose is excreted through feces, with minimal renal clearance .
Bosutinib functions primarily as a tyrosine kinase inhibitor targeting the BCR-ABL fusion protein associated with Philadelphia chromosome-positive chronic myelogenous leukemia. Its mechanism includes:
Bosutinib Oxydechlorinated exhibits several notable physical and chemical properties:
Additional properties include:
Bosutinib Oxydechlorinated serves primarily as a research focus in pharmacology due to its role as a metabolite of bosutinib. Its implications in drug metabolism studies enhance understanding of pharmacokinetics in chronic myelogenous leukemia treatments. Furthermore, ongoing studies may explore its potential role in combination therapies or as a biomarker for therapeutic efficacy in patients undergoing treatment with bosutinib .
CAS No.: 1902954-60-2
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.:
CAS No.: 85252-29-5